1H and 13C NMR spectral assignments for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride
1H and 13C NMR spectral assignments for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol Dihydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Structural Elucidation in Pharmaceutical Development
In the landscape of modern drug development, the unambiguous structural confirmation of an Active Pharmaceutical Ingredient (API) is not merely a regulatory formality but the bedrock of its entire safety and efficacy profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary, non-destructive analytical technique, offering unparalleled insight into molecular structure at the atomic level.[1][2] For chiral molecules like (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol, a key building block in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol in its dihydrochloride salt form. As this form is often preferred for its stability and solubility, understanding its spectral signature under these conditions is critical for researchers. We will delve into the causal reasoning behind spectral assignments, influenced by factors such as protonation, solvent effects, and molecular geometry. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for API characterization.
Molecular Structure and the Influence of Dihydrochloride Formation
The first step in any spectral assignment is a clear understanding of the molecule's structure and the electronic environment of each atom. The dihydrochloride salt formation significantly alters this environment. The two most basic sites—the pyridine nitrogen and the primary amino group—are protonated. This protonation has a profound deshielding effect on adjacent and conjugated nuclei, which is a key feature in the resulting NMR spectra.[3][4][5]
Below is the structure of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride with the standardized numbering system used for the subsequent NMR assignments.
Caption: Structure of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol Dihydrochloride with Atom Numbering.
Experimental Protocol: A Self-Validating System
The integrity of NMR data is contingent upon a robust and well-documented experimental procedure.[6][7] The following protocol is designed to ensure reproducibility and compliance with Good Manufacturing Practice (GMP) standards.[8][9]
Methodology Workflow
Caption: Standardized Workflow for NMR Sample Preparation, Acquisition, and Analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride.
-
Dissolve the sample in ~0.7 mL of Deuterium Oxide (D₂O, 99.9% D). D₂O is the solvent of choice due to the salt's high polarity and to exchange labile protons (-OH, -NH₃⁺, N⁺-H), simplifying the spectrum.
-
Add a small quantity of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Vortex the solution until the sample is fully dissolved and transfer it to a 5 mm NMR tube.
-
-
Instrumental Parameters (Example: 400 MHz Spectrometer):
-
Locking and Shimming: Lock onto the deuterium signal of D₂O and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment).
-
Temperature: 298 K.
-
Number of Scans: 16-32 (sufficient for good signal-to-noise).
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (a standard proton-decoupled 30-degree pulse experiment).
-
Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2.0 seconds.
-
-
-
Data Processing:
-
Apply an exponential multiplication window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.
-
Manually perform phase correction and automated baseline correction.
-
Calibrate the ¹H spectrum to the TSP-d₄ signal at 0.00 ppm. Calibrate the ¹³C spectrum accordingly.
-
¹H NMR Spectral Assignments
The ¹H NMR spectrum is characterized by distinct regions for the aromatic pyridinium protons and the aliphatic side-chain protons. The use of D₂O as a solvent means the protons on the hydroxyl (-OH), ammonium (-NH₃⁺), and pyridinium (N⁺-H) groups will exchange with deuterium and will not be observed in the spectrum.[10]
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Rationale for Assignment |
| H-2', H-6' | ~8.7 - 8.9 | Doublet (d) | ~6-7 | 2H | These protons are ortho to the protonated nitrogen, experiencing strong deshielding from both its inductive effect and positive charge. They are chemically equivalent due to free rotation. |
| H-3', H-5' | ~7.9 - 8.1 | Doublet (d) | ~6-7 | 2H | These protons are meta to the protonated nitrogen. They are less deshielded than H-2'/H-6' but are still downfield due to the aromatic ring current and the overall positive charge. |
| H-2 | ~4.8 - 5.0 | Triplet (t) | ~6-8 | 1H | This methine proton is deshielded by three powerful electron-withdrawing groups: the adjacent protonated amino group (-NH₃⁺), the pyridinium ring, and the hydroxyl group. It appears as a triplet due to coupling with the two H-1 protons. |
| H-1a, H-1b | ~3.9 - 4.1 | Doublet (d) | ~6-8 | 2H | These methylene protons are deshielded by the adjacent hydroxyl group and are coupled to the H-2 proton, resulting in a doublet. They are diastereotopic but often appear as a simple doublet at moderate field strengths. |
¹³C NMR Spectral Assignments
The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are heavily influenced by the protonation state and the electronegativity of adjacent atoms.[11][12][13]
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Assignment |
| C-4' | ~150 - 155 | This is a quaternary carbon directly attached to the protonated nitrogen in a conjugated system, leading to significant deshielding. Its chemical shift is highly sensitive to the protonation state.[5] |
| C-2', C-6' | ~140 - 145 | These carbons are ortho to the protonated nitrogen and experience a strong deshielding effect. They are equivalent due to symmetry. |
| C-3', C-5' | ~125 - 130 | These carbons are meta to the protonated nitrogen and are the most shielded of the aromatic carbons, appearing at the highest field in the aromatic region. |
| C-2 | ~65 - 70 | This methine carbon is attached to both the pyridinium ring and the protonated amino group, causing it to be significantly deshielded and appear downfield in the aliphatic region. |
| C-1 | ~60 - 65 | This methylene carbon is directly attached to the electronegative oxygen of the hydroxyl group, resulting in a downfield shift relative to a standard alkane. |
Conclusion
The comprehensive assignment of the ¹H and ¹³C NMR spectra of (R)-2-Amino-2-(pyridin-4-yl)ethan-1-ol dihydrochloride provides an essential analytical benchmark for its identification, purity assessment, and quality control in a research and drug development setting. The spectral features are dominated by the electronic effects of the two protonated centers—the pyridinium ring and the primary amine—which induce significant downfield shifts in adjacent nuclei. The provided step-by-step protocol ensures that such data can be acquired reliably and reproducibly, adhering to the principles of scientific integrity and GMP. This guide serves as a foundational reference for scientists working with this important chemical entity.
References
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . ACS Publications. [Link]
-
How to Use Solid-state NMR for Pharmaceutical Analysis . Bruker. [Link]
-
Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality . Research and Reviews. [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products . European Pharmaceutical Review. [Link]
-
NMR spectroscopy in pharmacy . PubMed. [Link]
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents . ResearchGate. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery . PMC. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) . DTIC. [Link]
-
Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds . ACS Publications. [Link]
-
Proton Transfer and Ionicity: An 15 N NMR Study of Pyridine Base Protonation . PubMed. [Link]
-
The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136 . Testbook. [Link]
-
Pyridine - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
-
Proton Transfer and Ionicity: An 15N NMR Study of Pyridine Base Protonation . ACS Publications. [Link]
-
NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%) . AIP Publishing. [Link]
-
The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting . Bruker. [Link]
-
Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing . Emery Pharma. [Link]
-
The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting . Almac. [Link]
-
Annex 4: WHO good practices for data management and records management in regulated GxP environments . World Health Organization (WHO). [Link]
-
Data integrity: key to public health protection . European Medicines Agency (EMA). [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol . Thieme Connect. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy . ResearchGate. [Link]
-
17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Proton Transfer and Ionicity: An 15N NMR Study of Pyridine Base Protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.who.int [cdn.who.int]
- 7. Data integrity: key to public health protection | European Medicines Agency (EMA) [ema.europa.eu]
- 8. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting | Bruker [bruker.com]
- 9. emerypharma.com [emerypharma.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. testbook.com [testbook.com]
